molecular formula C15H31NO2S B8272744 3-Dodecylmercapto-2-aminopropionic acid

3-Dodecylmercapto-2-aminopropionic acid

Cat. No. B8272744
M. Wt: 289.5 g/mol
InChI Key: HMHHAAZRWXKITO-UHFFFAOYSA-N
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Patent
US05158942

Procedure details

16.5 g. (0.42 mole) solid sodium hydroxide are dissolved in 1600 ml. ethanol, mixed with a solution of 25 g. (0.21 mole) D,L-cysteine in 150 ml. ethanol and, after the dropwise addition of 60 ml. (0.25 mole) dodecyl bromide, stirred for 24 hours at ambient temperature. The precipitate is then filtered off with suction, washed with ethanol and dissolved in water. After acidification with 4N hydrochloric acid, the precipitate is filtered off after 2 hours at 5° C. Yield 48.2 g. (81% of theory); m.p. 215°-218° C. (decomp.).
[Compound]
Name
solid
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].[CH2:10](Br)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C(O)C>[CH2:21]([S:6][CH2:5][CH:4]([NH2:3])[C:7]([OH:9])=[O:8])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:0.1|

Inputs

Step One
Name
solid
Quantity
0.42 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.21 mol
Type
reactant
Smiles
NC(CS)C(=O)O
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(CCCCCCCCCCC)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off with suction
WASH
Type
WASH
Details
washed with ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
FILTRATION
Type
FILTRATION
Details
After acidification with 4N hydrochloric acid, the precipitate is filtered off after 2 hours at 5° C
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)SCC(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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